N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride
Overview
Description
N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine hydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4 and its molecular weight is 263.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Interactions
The study of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These interactions facilitate the formation of linear chains, layer structures, and 3D networks in crystal structures, demonstrating the compound's utility in understanding molecular assembly and design (Lai, Mohr, & Tiekink, 2006).
Polymer Science
Research into organosoluble polyimides based on cyclohexane derivatives, including those with cyclohexane cardo groups, has shown the production of materials with excellent solubility, thermal stability, and mechanical properties. These polymers are valuable for applications requiring materials with high performance under extreme conditions (Yang, Su, & Hsiao, 2004).
Coordination Chemistry
Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with cyclohexane-1,2-diamine derivatives exhibit luminescent properties and potential as optical materials. The effect of positional isomerism on the formation of these complexes suggests their applicability in developing new luminescent materials (Cheng et al., 2013).
Catalysis and Organic Synthesis
Cyclohexane-1,2-diamine derivatives have been applied as asymmetric ligands and organocatalysts in the synthesis of alcohols, demonstrating their versatility in catalyzing chemical reactions with high selectivity and efficiency. Such applications are crucial in the synthesis of complex organic molecules with precise stereochemistry (Tsygankov et al., 2016).
Antimicrobial and Antiviral Research
Compounds derived from cyclohexane-1,2-diamine have been explored for their antimicrobial activities, with novel pyrazolo[1,5-a]pyrimidine derivatives showing antibacterial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents (He et al., 2020).
Properties
IUPAC Name |
4-N-(5-chloropyrimidin-2-yl)cyclohexane-1,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9;/h5-6,8-9H,1-4,12H2,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPRBXPCLBPOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.